5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid
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Overview
Description
5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid is a complex organic compound with the molecular formula C13H8F3N2O5. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid typically involves the reaction of 5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide
- Ethyl 5-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-1,2-oxazole-3-carboxylate
Uniqueness
Compared to similar compounds, 5-Methyl-4-((4-(trifluoromethoxy)phenyl)carbamoyl)oxazole-3(2H)-carboxylic acid exhibits unique properties due to the presence of the trifluoromethoxy group, which enhances its stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11F3N2O5 |
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Molecular Weight |
332.23 g/mol |
IUPAC Name |
5-methyl-4-[[4-(trifluoromethoxy)phenyl]carbamoyl]-2H-1,3-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O5/c1-7-10(18(6-22-7)12(20)21)11(19)17-8-2-4-9(5-3-8)23-13(14,15)16/h2-5H,6H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
LZDDOSKKFBLVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(CO1)C(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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